molecular formula C9H18N4S B4132489 1-Cyclopropyl-3-(4-methylpiperazin-1-yl)thiourea

1-Cyclopropyl-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B4132489
M. Wt: 214.33 g/mol
InChI Key: GSWCGFDRHRZWGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea: is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a cyclopropyl group and a 4-methyl-1-piperazinyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-methyl-1-piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The cyclopropyl and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

    N-cyclopropyl-N’-(4-methyl-1-piperazinyl)urea: Similar structure but with a urea moiety instead of thiourea.

    N-cyclopropyl-N’-(4-methyl-1-piperazinyl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness: N-cyclopropyl-N’-(4-methyl-1-piperazinyl)thiourea is unique due to the presence of both cyclopropyl and piperazinyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S/c1-12-4-6-13(7-5-12)11-9(14)10-8-2-3-8/h8H,2-7H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWCGFDRHRZWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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